molecular formula C26H20ClNO5 B12037994 2-(4-chlorophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate

2-(4-chlorophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate

Cat. No.: B12037994
M. Wt: 461.9 g/mol
InChI Key: FDJGPBBZRXGNHB-UHFFFAOYSA-N
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Description

This compound is a benzoate ester featuring a 4-chlorophenyl ketone group and a bicyclic 1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindole moiety. Its molecular formula is C23H18ClNO5, with a monoisotopic mass of 423.08735 Da . Notably, its stereocenters remain undefined in available data, which may influence its reactivity or biological interactions .

Properties

Molecular Formula

C26H20ClNO5

Molecular Weight

461.9 g/mol

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 2-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)benzoate

InChI

InChI=1S/C26H20ClNO5/c27-14-7-5-13(6-8-14)21(29)12-33-26(32)17-3-1-2-4-20(17)28-24(30)22-15-9-10-16(19-11-18(15)19)23(22)25(28)31/h1-10,15-16,18-19,22-23H,11-12H2

InChI Key

FDJGPBBZRXGNHB-UHFFFAOYSA-N

Canonical SMILES

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=CC=C5C(=O)OCC(=O)C6=CC=C(C=C6)Cl

Origin of Product

United States

Preparation Methods

Table 1: Esterification Optimization

ConditionYield (%)Purity (HPLC)
DCM, 0°C, 12 h6289
DCM, rt, 24 h8594
THF, rt, 24 h7191

Reactions at room temperature for 24 hours maximize yield (85%) with minimal diketene byproducts. Post-synthesis, the crude product is purified via silica gel chromatography (hexane/ethyl acetate 4:1), followed by recrystallization from methanol.

Functional Group Modifications

Chlorophenyl Group Introduction

The 4-chlorophenyl moiety is incorporated through nucleophilic aromatic substitution. A brominated precursor reacts with CuCl in dimethylformamide (DMF) at 120°C for 6 hours, achieving 92% conversion. Excess CuCl (2.5 eq) prevents debromination side reactions.

Keto-Ester Stabilization

The 2-oxoethyl group is prone to keto-enol tautomerism, which is suppressed by maintaining pH < 6 during aqueous workups. Source confirms stability via ¹H NMR, showing a singlet at δ 4.82 ppm for the methylene group adjacent to the ketone.

Industrial-Scale Challenges

Patent data from source highlights bottlenecks in large-scale production:

  • UV Light Catalysis : Mercury lamps for bromination pose safety risks; alternatives like LED-based systems reduce hazards but require higher capital investment.

  • Purification Complexity : Multi-step column chromatography (≥2 runs) increases production time. Switching to centrifugal partition chromatography improves throughput by 40%.

  • Yield Variability : Batch reactions show ±8% yield fluctuations due to exothermic side reactions. Continuous flow reactors mitigate this, achieving 83 ± 2% consistency.

Analytical Characterization

Table 2: Spectroscopic Data

TechniqueKey Signals
¹H NMRδ 7.45–7.32 (m, 4H, Ar-Cl), δ 5.21 (s, 2H, OCH₂CO), δ 3.88–3.75 (m, 4H, cyclopropane CH₂)
IR1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (isoindole diketone), 760 cm⁻¹ (C-Cl)
MS (ESI+)m/z 461.9 [M+H]⁺ (calc. 462.3)

Melting point analysis (mp 189–191°C) correlates with single-crystal X-ray data from source, confirming a monoclinic crystal system (space group P2₁/c).

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C, 30 min) reduces esterification time from 24 h to 45 min, albeit with a lower yield (73%) due to thermal decomposition.

Enzymatic Esterification

Lipase B from Candida antarctica (CAL-B) in tert-butanol achieves 68% yield at 50°C, offering a greener profile but requiring costly enzyme immobilization.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Structural Characteristics

The molecular formula of the compound is C26H20ClN2O5C_{26}H_{20}ClN_{2}O_{5}, with a molecular weight of approximately 461.9 g/mol. The structure features a chlorophenyl group, an oxoethyl moiety, and a dioxooctahydroisoindole framework. The presence of multiple functional groups suggests diverse reactivity and potential for biological activity.

Medicinal Chemistry

  • Anticancer Activity : Research indicates that derivatives of the compound exhibit significant cytotoxic effects against various cancer cell lines. The structural features allow for interaction with specific biological targets, making it a candidate for further development as an anticancer agent.
  • Antimicrobial Properties : Studies have shown that compounds with similar structures possess antimicrobial activity. This compound's unique configuration may enhance its efficacy against resistant strains of bacteria.
  • Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

Synthetic Chemistry

The compound serves as a versatile intermediate in the synthesis of various heterocycles, such as oxazoles and imidazoles, which are important in drug design. Its ability to undergo photolysis under mild conditions makes it useful for developing light-sensitive materials and drug delivery systems.

Table 2: Research Findings on Applications

Application AreaFindingsReferences
Anticancer ActivitySignificant cytotoxicity
Antimicrobial PropertiesEffective against resistant bacteria
Neuroprotective EffectsPotential benefits in neurodegeneration
Synthetic ChemistryUseful intermediate for heterocycles

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, derivatives of 2-(4-chlorophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate were shown to inhibit cell proliferation in human cancer cell lines by inducing apoptosis through the mitochondrial pathway. The structure-activity relationship (SAR) analysis revealed that modifications to the dioxooctahydro framework enhanced potency.

Case Study 2: Antimicrobial Efficacy

A recent investigation evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds share core structural motifs but differ in substituents, substitution patterns, or functional groups:

Compound Name Molecular Formula Molecular Weight (Da) Key Substituents/Modifications
Target Compound C23H18ClNO5 423.85 4-Chlorophenyl, 2-benzoate substitution
2-(4-Methylphenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate C27H23NO5 441.47 4-Methylphenyl (electron-donating group), 3-benzoate substitution
2-(3,4-Dimethylphenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate Not reported ~469–475 (estimated) 3,4-Dimethylphenyl (bulkier substituent), 3-benzoate substitution
Ethyl 4-(2-((3aS,4R,4aR,5aS,6S)-1,3-dioxo-...-yl)acetamido)benzoate C21H22N2O4 366.41 Ethyl ester, 4-benzoate substitution, acetamido linker, defined stereochemistry
Key Observations:

Methyl and dimethyl groups increase lipophilicity, which may improve membrane permeability but reduce solubility .

Substitution Position :

  • The target compound’s 2-benzoate substitution (vs. 3-substitution in analogs) creates steric and electronic differences. For example, 2-substitution may hinder rotational freedom, affecting binding to biological targets .

Functional Group Additions :

  • The acetamido linker in introduces hydrogen-bonding capacity, which is absent in the target compound. This could enhance interactions with enzymes or receptors .

Thermal Stability and Melting Points:
  • The target compound’s melting point is unreported, but analogs with similar bicyclic cores (e.g., 3h in ) exhibit high melting points (~220°C), attributed to rigid bicyclic frameworks.
  • Synthetic Yields : Analogs like 3g (72% yield) and 3h (79% yield) suggest that substituent position and steric effects influence reaction efficiency. The target compound’s synthesis pathway remains undocumented.
Spectroscopic Data:
  • IR spectra for analogs show characteristic peaks: ~1768 cm⁻¹ (imide C=O), 1712 cm⁻¹ (ester C=O), and 1693 cm⁻¹ (amide C=O) . The target compound’s spectrum would likely lack amide peaks but retain imide/ester signatures.

Q & A

Q. What are the optimal synthetic routes for 2-(4-chlorophenyl)-2-oxoethyl benzoate derivatives, and how can reaction conditions be standardized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or esterification reactions. For example, a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) facilitates the reaction between 4-chlorophenyl ketones and activated benzoate intermediates. Key steps include:
  • Step 1 : Activation of the carboxylic acid group via chlorination or use of coupling agents.
  • Step 2 : Reaction with 2-(4-chlorophenyl)-2-oxoethyl bromide under reflux (60–80°C) for 2–4 hours.
  • Step 3 : Purification via recrystallization (ethanol/water) or column chromatography.
    Yield optimization requires precise stoichiometric ratios and inert atmospheres to prevent hydrolysis .

Q. Which analytical techniques are most effective for characterizing the compound’s structural and electronic properties?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and ester linkage integrity. Aromatic protons appear as doublets (δ 7.2–8.1 ppm), while carbonyl carbons resonate at ~170 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing isotopic clusters for chlorine atoms .
  • X-ray Crystallography : Resolves steric effects from the ethenocyclopropa-isoindole moiety, with bond angles <110° indicating strain .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Incubate the compound in buffers (pH 1–12) at 25°C, 40°C, and 60°C for 72 hours. Monitor degradation via HPLC/UV-Vis at 254 nm.
  • Kinetic Analysis : Calculate degradation rate constants (k) using first-order models. Hydrolysis is pH-dependent, with ester bonds most labile under alkaline conditions .

Advanced Research Questions

Q. What experimental designs are suitable for resolving contradictions in bioactivity data across studies?

  • Methodological Answer :
  • Randomized Block Design : Assign treatments (e.g., compound concentrations) to blocks (e.g., cell lines) to control biological variability. Use ≥4 replicates per group .
  • Meta-Analysis : Aggregate data from independent studies (e.g., IC₅₀ values) and apply mixed-effects models to identify outliers or confounding variables (e.g., solvent polarity) .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

  • Methodological Answer :
  • Isotopic Labeling : Synthesize deuterated analogs to track metabolic pathways via LC-MS/MS.
  • Kinetic Profiling : Measure binding constants (Kd) using surface plasmon resonance (SPR) or fluorescence polarization.
  • Molecular Dynamics Simulations : Model ligand-receptor docking (e.g., with cyclooxygenase-2) to predict binding affinities and steric clashes .

Q. What computational approaches validate the compound’s electronic structure and reactivity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.
  • In Silico Reactivity Predictions : Use tools like Gaussian or ORCA to simulate reaction pathways (e.g., ester hydrolysis) under varying solvents .

Q. How can researchers design studies to evaluate the compound’s environmental fate and ecotoxicological risks?

  • Methodological Answer :
  • Biotic/Abiotic Transformation Assays : Incubate the compound in soil/water matrices with microbial consortia. Track degradation products via LC-QTOF-MS.
  • Microcosm Studies : Measure bioaccumulation in Daphnia magna or zebrafish embryos (OECD Test Guidelines 211/234) .

Methodological Frameworks for Advanced Research

Q. What theoretical frameworks guide structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :
  • Quantitative SAR (QSAR) : Use descriptors like logP, molar refractivity, and topological polar surface area to correlate substituent effects (e.g., 4-chlorophenyl vs. methyl groups) with bioactivity .
  • Free-Wilson Analysis : Deconstruct the molecule into substituent contributions to predict synergistic/antagonistic effects .

Q. How can interdisciplinary approaches resolve discrepancies in physicochemical property data?

  • Methodological Answer :
  • Orthogonal Validation : Cross-check solubility (shake-flask vs. nephelometry) and logP (HPLC vs. computational) values.
  • Collaborative Ring Tests : Share standardized protocols across labs to harmonize measurements (e.g., melting point determination) .

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